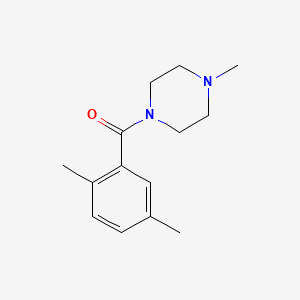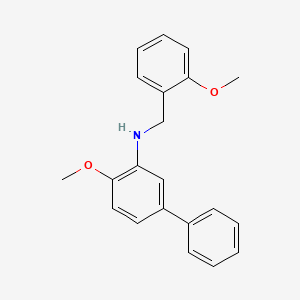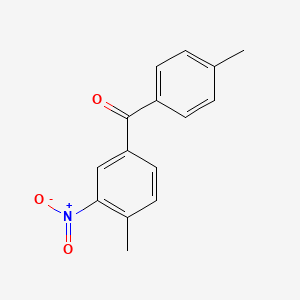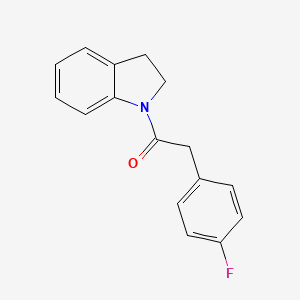![molecular formula C15H12N4OS B5859279 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone](/img/structure/B5859279.png)
2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone is a synthetic organic compound that belongs to the class of triazolobenzimidazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Triazolobenzimidazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids or their derivatives.
Introduction of the Methyl Group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Ethanone Moiety: This step may involve acylation reactions using acyl chlorides or anhydrides.
Incorporation of the Thiophene Ring: Thiophene derivatives can be introduced through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the ethanone moiety, converting it to an alcohol.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the triazolobenzimidazole core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution but could include bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazolobenzimidazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-phenylethanone
- 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(furan-2-yl)ethanone
Uniqueness
The presence of the thiophene ring in 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone may impart unique electronic properties and biological activities compared to its analogs with different aromatic rings.
特性
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-16-15-18(9-13(20)14-7-4-8-21-14)11-5-2-3-6-12(11)19(15)17-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGSMHJDVCYAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenyl]acetamide](/img/structure/B5859204.png)



![N-benzyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5859238.png)




![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide](/img/structure/B5859292.png)

![2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B5859302.png)
